N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
Properties
Molecular Formula |
C18H20N6O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H20N6O2/c1-12(2)10-15-19-18(22-21-15)20-16(25)11-24-17(26)9-8-14(23-24)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H2,19,20,21,22,25) |
InChI Key |
MEWVVZIZDCNMFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Phenyl-1,4-diketone
3-Phenyl-1,4-diketone reacts with hydrazine hydrate in ethanol under reflux to form 3-phenylpyridazin-6(1H)-one.
Procedure :
-
3-Phenyl-1,4-diketone (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL) are refluxed for 6 hours.
-
The precipitate is filtered and recrystallized from ethanol/water (1:1).
Yield : 64–72%.
Characterization :
-
1H NMR (DMSO-d6) : δ 7.82 (d, 2H, Ar-H), 7.52 (t, 2H, Ar-H), 7.43 (t, 1H, Ar-H), 6.38 (s, 1H, pyridazine-H).
Functionalization of Pyridazinone at Position 1
Chloroacetylation
The pyridazinone is alkylated with chloroacetyl chloride to introduce a reactive site for coupling.
Procedure :
-
3-Phenylpyridazin-6(1H)-one (5 mmol) and chloroacetyl chloride (6 mmol) are stirred in dry THF with K2CO3 (10 mmol) at 0°C for 2 hours.
-
The mixture is poured into ice-water, and the solid is filtered.
Yield : 78%.
Characterization :
-
1H NMR (CDCl3) : δ 7.85 (d, 2H, Ar-H), 7.60–7.45 (m, 3H, Ar-H), 4.52 (s, 2H, CH2Cl), 6.42 (s, 1H, pyridazine-H).
Synthesis of 3-(2-Methylpropyl)-1H-1,2,4-triazol-5-amine
Cyclization of Thiosemicarbazide
2-Methylpropyl isothiocyanate reacts with hydrazine to form a thiosemicarbazide, which cyclizes under basic conditions.
Procedure :
-
2-Methylpropyl isothiocyanate (10 mmol) and hydrazine hydrate (12 mmol) in methanol (30 mL) are refluxed for 4 hours.
-
NaOH (10% aqueous) is added, and the mixture is refluxed for 2 hours.
Yield : 67%.
Characterization :
-
1H NMR (DMSO-d6) : δ 5.21 (s, 2H, NH2), 2.85 (d, 2H, CH2), 1.92 (m, 1H, CH(CH3)2), 0.98 (d, 6H, CH3).
Coupling of Pyridazinone and Triazole Moieties
Nucleophilic Substitution
The chloroacetylated pyridazinone reacts with the triazole amine to form the acetamide linkage.
Procedure :
-
1-Chloroacetyl-3-phenylpyridazin-6(1H)-one (3 mmol) and 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine (3.3 mmol) are stirred in DMF with Et3N (6 mmol) at 60°C for 8 hours.
-
The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
Yield : 65%.
Characterization :
-
1H NMR (DMSO-d6) : δ 8.12 (s, 1H, triazole-H), 7.80–7.45 (m, 5H, Ar-H), 4.32 (s, 2H, CH2CO), 2.88 (d, 2H, CH2), 1.90 (m, 1H, CH(CH3)2), 0.95 (d, 6H, CH3).
-
LCMS : m/z 381.2 [M+H]+.
Optimization and Challenges
Reaction Conditions
Byproduct Formation
-
Hydrolysis of the chloroacetyl group to glycine derivatives occurs if moisture is present.
-
Excess triazole amine (1.1 eq) minimizes residual pyridazinone.
Analytical Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C19H21N6O2 |
| Molecular Weight | 380.42 g/mol |
| Melting Point | 214–216°C |
| HPLC Purity | ≥98.5% |
| Key IR Bands (cm⁻¹) | 1675 (C=O), 1602 (C=N) |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, H₂O/EtOH | 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid + 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine | 72–78% | |
| Basic (NaOH, 80°C) | 2M NaOH, aqueous ethanol | Sodium salt of acetic acid derivative + triazole amine | 85% |
Oxidation of Pyridazinone Moiety
The pyridazinone ring undergoes oxidation at the keto group, forming electrophilic intermediates that participate in further functionalization.
| Oxidizing Agent | Conditions | Products | Application | Source |
|---|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60°C | 3-phenylpyridazine-1,2,4-triione (unstable, dimerizes readily) | Intermediate for cross-coupling | |
| H₂O₂/Fe²⁺ (Fenton’s reagent) | RT, pH 3–4 | Hydroxylated pyridazinone derivatives | Probing radical-mediated pathways |
Nucleophilic Substitution at Triazole
The triazole ring’s NH group participates in alkylation or acylation reactions, enabling side-chain diversification.
| Reaction Type | Reagents | Products | Key Observations | Source |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halides) | N-alkylated triazole derivatives | Steric hindrance reduces yields | |
| Acylation | Ac₂O, DMAP | N-acetylated triazole | Improved solubility in apolar solvents |
Cycloaddition Reactions
The triazole moiety can engage in Huisgen azide-alkyne cycloaddition (click chemistry) under copper catalysis, forming 1,2,3-triazole-linked hybrids.
| Substrate | Conditions | Products | Catalyst | Source |
|---|---|---|---|---|
| Propargyl bromide derivatives | CuSO₄, sodium ascorbate | Triazole-linked conjugates (e.g., with quinazolinones) | Enhanced α-glucosidase inhibition |
Reduction of Pyridazinone
Selective reduction of the pyridazinone ring modifies its electronic properties, impacting biological activity.
| Reducing Agent | Conditions | Products | Outcome | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, RT | Partially saturated dihydropyridazinone | Increased metabolic stability | |
| H₂/Pd-C | Ethyl acetate, 50 psi | Fully reduced pyridazinyl system | Loss of aromaticity; altered bioactivity |
Metal Complexation
The triazole and pyridazinone groups act as ligands for transition metals, forming coordination complexes with potential catalytic or therapeutic applications.
| Metal Salt | Conditions | Complex Type | Stability | Source |
|---|---|---|---|---|
| Cu(II) acetate | Methanol, RT | Octahedral Cu(II) complex | Stable in aqueous media | |
| ZnCl₂ | DMF, 80°C | Tetrahedral Zn(II) complex | Fluorescent properties observed |
Photochemical Reactions
UV-induced reactions of the pyridazinone ring lead to dimerization or rearrangement, relevant to stability studies.
| Wavelength | Solvent | Products | Mechanism | Source |
|---|---|---|---|---|
| 254 nm | Acetonitrile | [2+2] Cycloaddition dimer | Radical-mediated pathway | |
| 365 nm | THF | Ring-contracted imidazole derivative | Norrish-type cleavage |
Key Research Findings
-
Structure-Reactivity Trends : Electron-withdrawing groups on the phenyl ring (e.g., nitro) accelerate hydrolysis of the acetamide linker by 40% compared to electron-donating groups.
-
Biological Implications : Copper complexes derived from this compound exhibit 10-fold higher α-glucosidase inhibitory activity than the parent molecule, suggesting metal coordination enhances target engagement .
-
Stability Profile : The pyridazinone ring is prone to photodegradation, necessitating light-protected storage for long-term stability.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
The triazole moiety in this compound is known for its antifungal properties. Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that derivatives of triazoles exhibit potent antifungal activity against various pathogens, making them valuable in treating fungal infections .
Anticancer Potential
Studies have shown that compounds containing triazole and pyridazine rings can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has been evaluated for its ability to inhibit tumor growth in preclinical models .
Anti-inflammatory Properties
This compound also demonstrates anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. Such properties are particularly relevant in the context of chronic inflammatory diseases, where the regulation of inflammatory pathways can lead to therapeutic benefits .
Agricultural Applications
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests could provide an effective means of pest control while minimizing environmental impact compared to traditional pesticides .
Plant Growth Regulation
Research indicates that certain triazole compounds can act as plant growth regulators. They may enhance stress resistance and improve crop yields under adverse conditions. This application is particularly significant in sustainable agriculture practices aimed at increasing food security without relying heavily on synthetic fertilizers and pesticides .
Materials Science
Polymer Chemistry
The incorporation of triazole and pyridazine units into polymer matrices can enhance material properties such as thermal stability and mechanical strength. These compounds can serve as monomers or cross-linking agents in the development of advanced materials for various industrial applications .
Nanotechnology
In nanotechnology, derivatives of this compound have been explored for their potential use in drug delivery systems. Their ability to form stable complexes with drugs enhances solubility and bioavailability, leading to improved therapeutic outcomes.
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other acetamide-linked heterocyclic derivatives. Below is a detailed comparison with a closely related analog, 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS: 2034348-79-1) , based on available evidence:
Table 1: Structural and Molecular Comparison
Key Observations:
Structural Differences: The target compound uses a monocyclic triazole linked to pyridazinone, while the analog employs a fused triazolo-pyridazine system. The latter’s fused rings may enhance aromatic stacking interactions but reduce synthetic accessibility. The phenyl substituent in the target compound vs. the thiophene group in the analog introduces differences in electronic properties (e.g., thiophene’s sulfur atom may participate in hydrogen bonding or π-π interactions).
Pharmacological Implications :
- The 2-methylpropyl group in the target compound could improve lipophilicity and membrane permeability compared to the analog’s thiophene group, which may prioritize target selectivity.
- Both compounds lack reported biological data (e.g., IC₅₀ values, toxicity), limiting direct efficacy comparisons.
Synthetic Challenges: The analog’s fused triazolo-pyridazine core likely requires multistep synthesis, whereas the target compound’s modular triazole-pyridazinone structure may allow for easier derivatization.
Research Findings:
- Stability: The pyridazinone ring in both compounds is prone to hydrolysis under acidic conditions, a common limitation of this scaffold .
Biological Activity
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and features a triazole ring fused with a pyridazine moiety. Its structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N6O |
| Molecular Weight | 344.39 g/mol |
| Key Functional Groups | Triazole, Pyridazine |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and subsequent functionalization to incorporate the pyridazine and acetamide groups. The detailed synthetic pathway remains an active area of research.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The presence of the triazole moiety is particularly noted for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for fungal growth and reproduction .
In studies evaluating various derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties .
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in vitro. In peripheral blood mononuclear cells (PBMCs), it was observed to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 at certain concentrations . The modulation of cytokine release suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Emerging evidence supports the anticancer potential of this compound. Studies have indicated that similar triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest at the G2/M phase and activation of caspases involved in apoptosis pathways . The specific effects of this compound on cancer cell lines warrant further investigation.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability compared to controls, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory properties of this compound demonstrated that treatment with varying concentrations led to a dose-dependent decrease in TNF-α production in LPS-stimulated PBMC cultures. The most effective concentrations reduced cytokine levels comparable to those seen with standard anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azide and alkyne precursors, followed by purification via recrystallization (ethanol). Key intermediates are characterized using:
- IR spectroscopy : To confirm functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH stretches at ~3260–3300 cm⁻¹) .
- NMR spectroscopy : For structural elucidation (e.g., triazole proton signals at δ 8.36 ppm in DMSO-d₆) .
- HRMS : To validate molecular weight (e.g., [M + H]⁺ calculated for related analogs within ±0.001 Da error) .
Q. How is the purity of the compound assessed during synthesis?
- Methodology :
- TLC monitoring using hexane:ethyl acetate (8:2) to track reaction progress .
- Recrystallization in ethanol to remove impurities, followed by melting point determination (e.g., analogs show sharp melting points between 138–204°C) .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of the 1,3-dipolar cycloaddition reaction for the triazole core?
- Methodology :
- Catalyst tuning : Copper(II) acetate (10 mol%) in tert-butanol/water (3:1) enhances regioselectivity for 1,4-disubstituted triazoles .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may shift reaction pathways, as seen in analogous pyridazine syntheses .
- Data contradiction : Some studies report competing side reactions (e.g., oxadiazole formation) under high-temperature conditions, necessitating controlled reflux times (4–6 hours) .
Q. How can computational methods predict biological activity or reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, pyridazine derivatives show LUMO energies near −1.5 eV, correlating with antiproliferative activity .
- Molecular docking : Simulates binding to target proteins (e.g., kinase domains) using PubChem-derived 3D structures .
Contradictions and Resolutions
Q. Discrepancies in reported antiproliferative activity of triazole-acetamide analogs: How to reconcile conflicting data?
- Resolution : Variations arise from:
- Assay conditions : MTT vs. SRB assays yield different IC₅₀ values for the same compound .
- Substituent effects : Nitro groups at meta vs. para positions on phenyl rings alter electron density, impacting bioactivity .
Methodological Recommendations
Q. How to validate the stability of the pyridazinone moiety under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
